molecular formula C19H13F2N5O2 B2869192 N-(4-fluorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 852450-40-9

N-(4-fluorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2869192
CAS No.: 852450-40-9
M. Wt: 381.343
InChI Key: UJYXNSMWULIYOD-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a pyrazolo[3,4-d]pyrimidinone derivative characterized by:

  • A bicyclic pyrazolo[3,4-d]pyrimidin-4-one core.
  • Two 4-fluorophenyl substituents at the N1 and acetamide positions.
  • An acetamide linker bridging the pyrimidinone core and the N-aryl group.

Its structural features, including fluorinated aromatic rings, influence its electronic properties, solubility, and binding interactions .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N5O2/c20-12-1-5-14(6-2-12)24-17(27)10-25-11-22-18-16(19(25)28)9-23-26(18)15-7-3-13(21)4-8-15/h1-9,11H,10H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYXNSMWULIYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolopyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyrimidine ring system.

    Introduction of fluorophenyl groups: The fluorophenyl groups are introduced through nucleophilic substitution reactions, where fluorine atoms replace other substituents on the aromatic ring.

    Acetylation: The final step involves the acetylation of the intermediate compound to yield the target molecule.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The fluorophenyl groups can participate in substitution reactions, where fluorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-fluorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound is compared to analogues with modifications in the pyrazolo-pyrimidinone core, aryl substituents, or acetamide linker. Key examples include:

Compound Name Substituents on Pyrazolo-Pyrimidinone Core Acetamide Substituent Physical Properties (MP, Mass) Key Structural Differences
Target Compound 1-(4-fluorophenyl), 4-oxo N-(4-fluorophenyl) Not reported in evidence Baseline structure
2-[1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide (RN: 778623-45-3) 1-(4-fluorophenyl), 4-oxo N-(3-methoxyphenyl) Not reported Methoxy group introduces electron-donating effects vs. fluorine’s electron-withdrawing nature.
2-(4-fluorophenyl)-N-[3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl]acetamide (RN: 1019098-02-2) 1-phenyl, 4-oxo, 6-position substitution N-(pyrazolyl-methylphenyl) Not reported Additional pyrazole ring and methyl group alter steric bulk and hydrogen-bonding capacity.
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide Chromen-4-one fused system, 3-fluorophenyl N-(2-fluoro-4-aminophenyl) MP: 302–304°C; Mass: 571.198.8 (M+1) Chromenone moiety increases planarity and π-π stacking potential.
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)benzenesulfonamide Pyrazolo[3,4-c]pyrimidine core, sulfonamide Sulfonamide substituent MP: 242–245°C; Mass: 599.1 (M+1) Sulfonamide group enhances hydrophilicity and hydrogen-bonding capacity.

Key Observations from Structural Comparisons

Chromenone-fused derivatives (e.g., ) exhibit extended conjugated systems, likely influencing binding affinity in enzyme active sites.

Steric and Solubility Considerations: Substituents like 3-methoxyphenyl (in ) or sulfonamide (in ) modulate solubility: methoxy groups increase lipophilicity, while sulfonamides improve aqueous solubility.

Biological Activity

N-(4-fluorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential anticancer properties. This article will explore its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following chemical properties:

  • Molecular Formula : C22H23FN4O2
  • Molecular Weight : 394.45 g/mol
  • LogP (Partition Coefficient) : 3.043
  • Water Solubility (LogSw) : -3.73
  • Polar Surface Area : 51.95 Ų

These properties suggest that the compound has moderate lipophilicity and low solubility in water, which may influence its bioavailability and pharmacokinetics.

Anticancer Properties

Recent studies have highlighted the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives, including this compound, in inhibiting tumor growth across various cancer cell lines.

Case Study: In Vitro Efficacy

In a study evaluating a series of pyrazolo[3,4-d]pyrimidine derivatives, the compound exhibited notable antiproliferative activity against a panel of 60 human tumor cell lines from the NCI database. The mean growth inhibition (GI%) was recorded at approximately 43.9% across these lines, indicating substantial anticancer potential .

The mechanism underlying the anticancer activity of this compound is primarily attributed to its ability to inhibit cyclin-dependent kinases (CDKs). Specifically, it has been shown to halt the cell cycle at the S phase and induce apoptosis in cancer cells. For instance, one derivative demonstrated an increase in caspase-3 levels by 7.32-fold compared to controls, indicating enhanced apoptotic activity .

Enzymatic Inhibition

The compound has also been included in libraries targeting protein kinases and serine proteases, suggesting its potential role as an inhibitor for these enzymes . Inhibition of such targets is crucial for developing therapies aimed at various cancers.

Comparative Efficacy Table

Compound NameIC50 (µM)Target EnzymeCell Line
This compound11.70CDK2RFX 393
Compound 12b18.98CDK2/TRKAMDA-MB-468
Compound 6s19.92CDK2/TRKARFX 393

This table summarizes key findings from various studies assessing the potency of different derivatives against specific targets in cancer cell lines.

Future Directions

Given the promising results regarding the biological activity of this compound, further research is warranted to explore:

  • In Vivo Studies : Investigating the pharmacokinetics and therapeutic efficacy in animal models.
  • Combination Therapies : Assessing synergistic effects with other anticancer agents.
  • Mechanistic Studies : Elucidating detailed pathways involved in its anticancer effects.

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